Methyl 2-chloro-4-(5-hydroxypyridin-3-yl)benzoate
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Overview
Description
Methyl 2-chloro-4-(5-hydroxypyridin-3-yl)benzoate is a chemical compound with a complex structure, featuring a benzoate ester linked to a chlorinated aromatic ring and a hydroxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-(5-hydroxypyridin-3-yl)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 2-chloro-4-(5-hydroxypyridin-3-yl)benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-(5-hydroxypyridin-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine ketones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Methyl 2-chloro-4-(5-hydroxypyridin-3-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-chloro-4-(5-hydroxypyridin-3-yl)benzoate exerts its effects is largely dependent on its interaction with molecular targets. The hydroxypyridine moiety can interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-4-(5-hydroxypyridin-2-yl)benzoate
- Methyl 2-chloro-4-(5-hydroxypyridin-4-yl)benzoate
- Methyl 2-chloro-4-(5-hydroxyphenyl)benzoate
Uniqueness
Methyl 2-chloro-4-(5-hydroxypyridin-3-yl)benzoate is unique due to the specific positioning of the hydroxyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to different interactions with molecular targets, making it a compound of particular interest in research.
Properties
IUPAC Name |
methyl 2-chloro-4-(5-hydroxypyridin-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-13(17)11-3-2-8(5-12(11)14)9-4-10(16)7-15-6-9/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMGACZUBRADRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CN=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683187 |
Source
|
Record name | Methyl 2-chloro-4-(5-hydroxypyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261889-30-8 |
Source
|
Record name | Methyl 2-chloro-4-(5-hydroxypyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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